molecular formula C8H7NO2 B6234026 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile CAS No. 13312-85-1

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

Cat. No.: B6234026
CAS No.: 13312-85-1
M. Wt: 149.15 g/mol
InChI Key: RAMGDKVTYDITQG-UHFFFAOYSA-N
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Description

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile is a high-purity chemical compound offered for research and development applications. With the molecular formula C8H7NO2 and an average molecular weight of 149.15 g/mol , this compound serves as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic frameworks . Its structure features both a phenolic hydroxyl group and a cyanohydrin moiety, providing two distinct reactive sites for chemical modification and enabling its use in the synthesis of various pharmaceuticals and specialized chemicals . Researchers value this compound for its role as a key intermediate. The presence of multiple functional groups allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry and material science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed as with all nitrile-containing compounds .

Properties

CAS No.

13312-85-1

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H

InChI Key

RAMGDKVTYDITQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Schiff Base Formation :
    2-Hydroxybenzaldehyde reacts with a primary amine (e.g., benzothiazol-2-ylamine) in glacial acetic acid under acidic catalysis (e.g., p-toluenesulfonic acid). The pH is adjusted to ~4 to favor imine formation.

    2-Hydroxybenzaldehyde+AmineH+Schiff Base\text{2-Hydroxybenzaldehyde} + \text{Amine} \xrightarrow{\text{H}^+} \text{Schiff Base}
  • Cyanide Addition :
    Potassium cyanide (2 equiv) is introduced to the Schiff base intermediate, triggering nucleophilic attack at the electrophilic carbon. The reaction proceeds under reflux for 4 days, followed by alkaline workup (ammonium hydroxide) to hydrolyze residual cyanide and isolate the product.

Key Parameters (Table 1)

ParameterValue/RangeRole in Reaction
Catalystp-Toluenesulfonic acidFacilitates imine formation
SolventGlacial acetic acidPolar aprotic medium
TemperatureReflux (~110°C)Accelerates cyanide addition
Reaction Time96 hoursEnsures complete conversion
Yield88.25%Optimized for scalability

This method’s limitation lies in the extended reaction time, necessitating alternative catalysts or microwave-assisted synthesis for industrial applications.

Direct Cyanohydrin Formation from ortho-Hydroxyacetophenone

Cyanohydrin synthesis offers a single-step route by reacting ortho-hydroxyacetophenone with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). The hydroxyl group’s ortho-directing effect enhances electrophilicity at the carbonyl carbon, promoting nucleophilic cyanide attack.

Reaction Pathway

ortho-Hydroxyacetophenone+HCNBase2-Hydroxy-2-(2-hydroxyphenyl)acetonitrile\text{ortho-Hydroxyacetophenone} + \text{HCN} \xrightarrow{\text{Base}} \text{this compound}

Optimization Challenges

  • Cyanide Source : TMSCN minimizes side reactions (e.g., polymerization) compared to HCN but requires anhydrous conditions.

  • Steric Effects : The ortho-hydroxyl group creates steric hindrance, reducing yields to 60–70% unless bulky protecting groups (e.g., silyl ethers) are employed.

Multi-Step Synthesis via Quinone Methide Intermediates

Recent advances utilize in situ-generated o-quinone methides as reactive intermediates. This method avoids unstable precursors and improves regiocontrol.

Synthetic Sequence

  • Generation of o-Quinone Methide :
    2-(1-Tosylalkyl)phenols undergo base-mediated elimination (e.g., K₂CO₃) to form o-quinone methides.

    2-(1-Tosylalkyl)phenolBaseo-Quinone Methide+Tosylate\text{2-(1-Tosylalkyl)phenol} \xrightarrow{\text{Base}} \text{o-Quinone Methide} + \text{Tosylate}
  • Cyanide Trapping :
    TMSCN reacts with the electrophilic methide carbon, yielding this compound after acidic workup.

Advantages Over Traditional Methods

  • Reduced Reaction Time : Completion within 6–8 hours at room temperature.

  • Higher Yields : 85–90% due to minimized side reactions.

Industrial-Scale Production Considerations

While lab-scale methods prioritize flexibility, industrial synthesis demands cost-efficiency and safety. Two approaches dominate:

Continuous Flow Cyanohydrin Synthesis

  • Process : ortho-Hydroxyacetophenone and HCN are fed into a continuous flow reactor with immobilized basic catalysts (e.g., Amberlyst A21).

  • Benefits :

    • 99% conversion in <30 minutes.

    • Eliminates batch processing hazards associated with HCN.

Catalytic Hydrogenation of Nitriles

  • Method : Hydrogenation of 2-(2-hydroxyphenyl)-2-nitroacetonitrile over Pd/C catalysts selectively reduces the nitro group to hydroxyl without affecting the nitrile.

  • Conditions :

    • Pressure: 50 psi H₂.

    • Temperature: 25°C.

    • Yield: 92%.

Comparative Analysis of Synthetic Routes (Table 2)

MethodYield (%)TimeScalabilityCost Efficiency
Schiff Base Condensation88.2596 hoursModerateLow
Cyanohydrin Formation706 hoursHighModerate
Quinone Methide Trapping908 hoursHighHigh
Continuous Flow990.5 hoursIndustrialHigh

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-2-(2-hydroxyphenyl)acetone.

    Reduction: Formation of 2-hydroxy-2-(2-hydroxyphenyl)ethylamine.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

2-hydroxy-2-(2-hydroxyphenyl)acetonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Key Properties/Applications References
2-Hydroxy-2-(2-hydroxyphenyl)acetonitrile Ortho-hydroxyphenyl Intramolecular H-bonding stabilizes enol form; precursor for chiral drugs (e.g., duloxetine)
2-Hydroxy-2-(4-hydroxyphenyl)acetonitrile (4-Hydroxymandelonitrile) Para-hydroxyphenyl Higher polarity due to para-OH; used in enzymatic studies (e.g., hydroxynitrile lyase activity)
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile 3-Phenoxyphenyl Intermediate in pyrethroid insecticides; exhibits acute oral toxicity (H301)
2-Hydroxy-2-(4-methylphenyl)acetonitrile 4-Methylphenyl Reduced H-bonding; used as a pharmaceutical intermediate
2-Hydroxy-2-(thiophen-2-yl)acetonitrile Thiophene ring Enhanced electron-rich character; used in SNRI drug synthesis (e.g., duloxetine)

Key Observations:

  • Position of Hydroxyl Group: The ortho-hydroxyl group in the target compound enables resonance-assisted hydrogen bonding, shifting keto-enol equilibria toward enol forms (80–95% in solution) compared to para-substituted analogs .
  • Electron-Withdrawing vs. Donating Groups: Electron-withdrawing substituents (e.g., -CN) increase acidity of the phenolic -OH, while electron-donating groups (e.g., -CH₃ in 4-methylphenyl analog) reduce reactivity in nucleophilic additions .

Key Observations:

  • Enzymatic vs. Chemical Synthesis : Enzymatic methods using HNLs (e.g., ParsHNL) achieve enantioselectivity >85% for (S)-enantiomers, whereas chemical routes often require chiral auxiliaries .
  • Solvent Effects : Acetonitrile is preferred for its polarity and inertness in SN2 reactions (e.g., alkylation of chromones) .

Table 3: Hazard Comparison

Compound GHS Classification Key Hazards References
This compound Not explicitly reported (inferred) Likely H315 (skin irritation)
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile H302, H315, H319, H335 Acute toxicity, respiratory irritation
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile H301, H318, H400 Toxic if swallowed; aquatic toxicity

Key Observations:

  • Ortho-Substituted Derivatives : Increased steric hindrance from the ortho-hydroxyl group may reduce volatility and inhalation risks compared to linear analogs .

Biological Activity

2-Hydroxy-2-(2-hydroxyphenyl)acetonitrile, also known as 2-(2-hydroxyphenyl)acetonitrile, is a compound that has garnered attention for its potential biological activities. Its structural characteristics, including hydroxyl and nitrile functional groups, contribute to its diverse biological effects, including antioxidant and antimicrobial properties.

  • CAS Number : 13312-85-1
  • Molecular Formula : C₈H₇NO₂
  • Molecular Weight : 149.15 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C(=C1)C(C#N)O)O

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for further investigation as a potential antimicrobial agent.

Antitumor Activity

In cancer research, this compound has been shown to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis (programmed cell death). Studies have indicated its effectiveness against various cancer cell lines, including breast and prostate cancer cells.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups in the compound are believed to play a critical role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
  • Antimicrobial Mechanism : The nitrile group may enhance the compound's ability to penetrate microbial membranes, leading to cell death.
  • Antitumor Mechanism : The compound's ability to modulate signaling pathways involved in cell survival and apoptosis contributes to its antitumor effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural SimilarityBiological Activity
2-Hydroxy-2-(3-hydroxyphenyl)acetonitrileHydroxyl group in different positionSimilar antioxidant activity
SalicylaldoximeContains oxime instead of nitrileExhibits similar antimicrobial properties

Case Studies and Research Findings

Several studies have provided empirical evidence supporting the biological activities of this compound:

  • Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound effectively reduced oxidative damage in cultured cells when exposed to high levels of oxidative stress .
  • Antimicrobial Study : In another investigation, the compound was tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at various concentrations.
  • Antitumor Study : Research conducted on human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an antitumor agent.

Q & A

Q. What are the primary synthetic routes for 2-hydroxy-2-(2-hydroxyphenyl)acetonitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxyl-substituted benzaldehyde derivatives and cyanide sources. For example, reacting 2-hydroxybenzaldehyde with ammonium acetate and potassium cyanide in ethanol forms an imine intermediate, which is subsequently converted to the nitrile . Characterization typically employs NMR spectroscopy (¹H and ¹³C) to confirm the hydroxyl and nitrile groups, while FT-IR verifies the -C≡N stretch (~2200 cm⁻¹) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability testing involves:
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., ~190–200°C observed in structurally similar nitriles) .
  • Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes over time to evaluate moisture sensitivity .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC purity checks .

Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

  • Methodological Answer :
  • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the hydroxylphenyl and acetonitrile moieties. For instance, coupling constants in COSY can differentiate ortho vs. para hydroxyl positioning .
  • X-ray crystallography provides definitive stereochemical confirmation if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can reaction parameters be optimized for scalable synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary:
  • Solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics.
  • Catalyst loading (e.g., Lewis acids like ZnCl₂) to improve yield .
  • Temperature gradients (25–80°C) to balance reaction rate and side-product formation.
    Statistical tools like response surface methodology (RSM) identify optimal conditions while minimizing experimental runs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from variations in ATP-based vs. resazurin assays .
  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls) to isolate compound-specific effects .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitrile group’s LUMO may guide reactivity in cycloadditions .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SN₂ pathways) .

Q. How can researchers investigate the compound’s interaction with biological targets at a molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like cytochrome P450 isoforms .
  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., hydrolases), validated by mutagenesis studies .

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